molecular formula C22H16ClN3O B14251691 3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- CAS No. 385383-28-8

3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl-

Cat. No.: B14251691
CAS No.: 385383-28-8
M. Wt: 373.8 g/mol
InChI Key: HFGGDKHXBJPSRD-UHFFFAOYSA-N
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Description

3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a chlorophenyl and a phenyl group attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- typically involves the condensation of appropriate amines with benzodiazepine precursors. One common method includes the reaction of 4-chloroaniline with benzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to yield the desired benzodiazepine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are often employed to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological receptors, particularly in the central nervous system.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is crucial for its anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the chlorophenyl and phenyl groups can influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects and side effect profiles.

Properties

CAS No.

385383-28-8

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-3H-1,5-benzodiazepine-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c23-16-10-12-17(13-11-16)24-22(27)21-14-20(15-6-2-1-3-7-15)25-18-8-4-5-9-19(18)26-21/h1-13H,14H2,(H,24,27)

InChI Key

HFGGDKHXBJPSRD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N=C1C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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